molecular formula C16H13BrO3 B12049535 5'-Bromo-2'-hydroxy-4-methoxychalcone

5'-Bromo-2'-hydroxy-4-methoxychalcone

Cat. No.: B12049535
M. Wt: 333.18 g/mol
InChI Key: PFXXEJPIWIZMBL-XBXARRHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction between 2-hydroxy-3-bromo-5-methoxyacetophenone and benzaldehyde . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired chalcone derivative is formed .

Industrial Production Methods

Industrial production of 5’-Bromo-2’-hydroxy-4-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-hydroxy-4-methoxychalcone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

5’-Bromo-2’-hydroxy-4-methoxychalcone can be compared with other similar chalcone derivatives:

The uniqueness of 5’-Bromo-2’-hydroxy-4-methoxychalcone lies in its specific structural features, which confer distinct reactivity and biological activities compared to other chalcone derivatives .

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13BrO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+

InChI Key

PFXXEJPIWIZMBL-XBXARRHUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

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